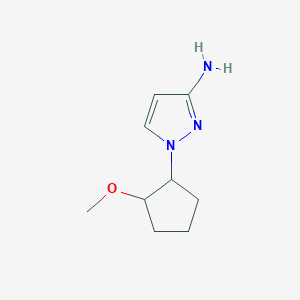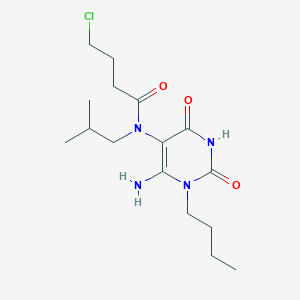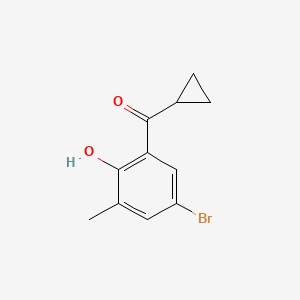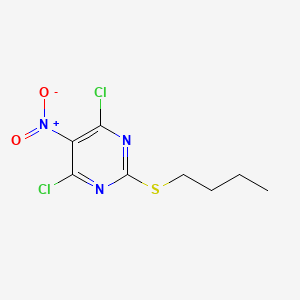
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of butylthio, dichloro, and nitro functional groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine typically involves the introduction of the butylthio group to a pyrimidine ring that already contains chloro and nitro substituents. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 2-(Butylthio)-4,6-dichloro-5-aminopyrimidine.
Oxidation: 2-(Butylsulfinyl)-4,6-dichloro-5-nitropyrimidine or 2-(Butylsulfonyl)-4,6-dichloro-5-nitropyrimidine.
Applications De Recherche Scientifique
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry: Used in the production of specialty chemicals and materials. Its unique functional groups make it useful in the development of novel polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitro group may be involved in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Ethylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Propylthio)-4,6-dichloro-5-nitropyrimidine
Uniqueness
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methylthio, ethylthio, and propylthio analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H9Cl2N3O2S |
|---|---|
Poids moléculaire |
282.15 g/mol |
Nom IUPAC |
2-butylsulfanyl-4,6-dichloro-5-nitropyrimidine |
InChI |
InChI=1S/C8H9Cl2N3O2S/c1-2-3-4-16-8-11-6(9)5(13(14)15)7(10)12-8/h2-4H2,1H3 |
Clé InChI |
DJWHLMGHYSCKFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




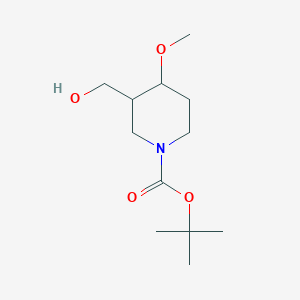

![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
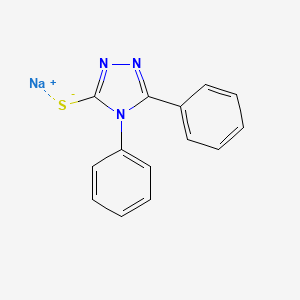
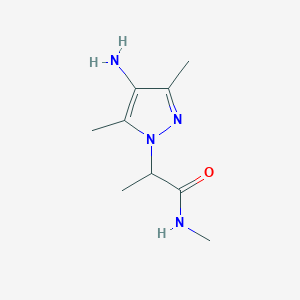
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
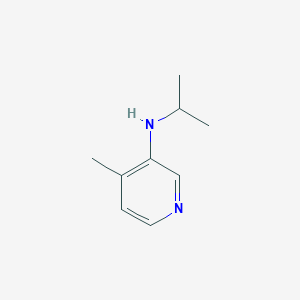
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
